molecular formula C13H12N2OS B14799104 4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide

4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide

Cat. No.: B14799104
M. Wt: 244.31 g/mol
InChI Key: DGUJWWRWYPQDMI-UHFFFAOYSA-N
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Description

4-{[(5-methyl-2-thienyl)methylene]amino}benzamide is an organic compound that features a benzamide core with a substituted thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-methyl-2-thienyl)methylene]amino}benzamide typically involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-methyl-2-thienyl)methylene]amino}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-{[(5-methyl-2-thienyl)methylene]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(5-methyl-2-thienyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5- (4-F-PH)-4- ( ( (5-METHYL-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 5- (2-CL-PHENYL)-4- ( ( (5-ME-2-THIENYL)METHYLENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

4-{[(5-methyl-2-thienyl)methylene]amino}benzamide is unique due to its specific structural features, such as the combination of a benzamide core with a substituted thienyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

4-[(5-methylthiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12N2OS/c1-9-2-7-12(17-9)8-15-11-5-3-10(4-6-11)13(14)16/h2-8H,1H3,(H2,14,16)

InChI Key

DGUJWWRWYPQDMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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